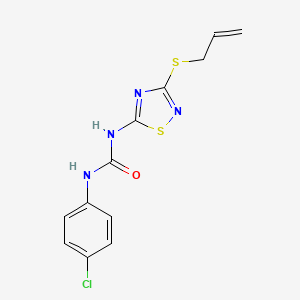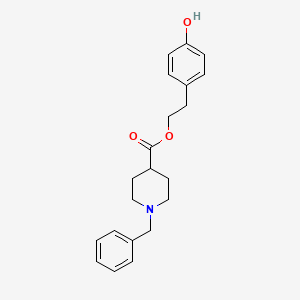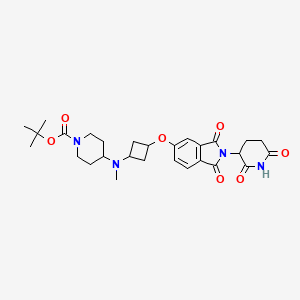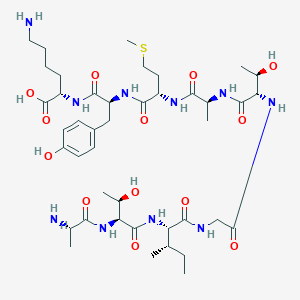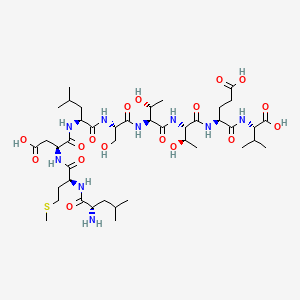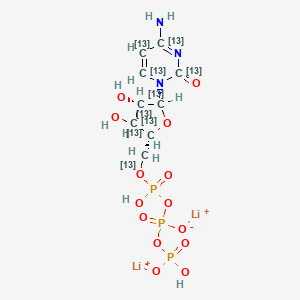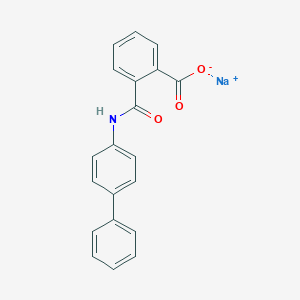
Kartogenin (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kartogenin (sodium) is a synthetic small molecule known for its ability to induce chondrogenesis, which is the process of cartilage formation. It was discovered in 2012 and has since been explored for its potential in regenerative medicine, particularly in the treatment of osteoarthritis and cartilage repair . Kartogenin (sodium) works by binding to fibrin A and disrupting its interaction with the transcription factor core binding factor beta subunit, thereby modulating the CBFβ-RUNX1 transcriptional program .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin (sodium) involves several steps, including the preparation of intermediate compounds and the final product. One common method involves the use of poly(lactic-co-glycolic acid) (PLGA) microspheres to encapsulate Kartogenin, which is then released in a controlled manner . The preparation of these microspheres involves the use of solvents, surfactants, and other reagents to achieve the desired particle size and encapsulation efficiency .
Industrial Production Methods
Industrial production of Kartogenin (sodium) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety. Techniques such as nanoprecipitation and emulsification are commonly employed to produce Kartogenin-loaded nanoparticles and microspheres .
Analyse Chemischer Reaktionen
Types of Reactions
Kartogenin (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization in different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Kartogenin (sodium) include oxidizing agents like Dess–Martin periodinane for selective oxidation, and reducing agents such as ethylene glycol . Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving Kartogenin (sodium) include its encapsulated forms in PLGA microspheres and hydrogels, which are used for sustained drug release and targeted delivery in regenerative medicine .
Wissenschaftliche Forschungsanwendungen
Kartogenin (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cartilage Regeneration: Kartogenin (sodium) is widely used in regenerative medicine for cartilage repair and protection. .
Tendon-Bone Healing: It facilitates the formation of a cartilage-like transition zone in tendon-bone junctions, promoting better healing and integration.
Wound Healing: Kartogenin (sodium) stimulates collagen synthesis and accelerates wound healing processes.
Limb Development: It plays a role in regulating limb development by modulating specific molecular pathways.
Wirkmechanismus
Kartogenin (sodium) exerts its effects by binding to fibrin A and disrupting its interaction with the transcription factor core binding factor beta subunit (CBFβ). This disruption modulates the CBFβ-RUNX1 transcriptional program, leading to the induction of chondrogenesis . Additionally, Kartogenin (sodium) has been shown to down-regulate miR-145-5p, which targets the Smad4 pathway, further promoting chondrogenic differentiation .
Vergleich Mit ähnlichen Verbindungen
Kartogenin (sodium) is unique in its ability to induce chondrogenesis and promote cartilage repair. Similar compounds include:
Transforming Growth Factor-beta (TGF-β): A growth factor involved in chondrogenesis but with different molecular targets and pathways.
Bone Morphogenetic Proteins (BMPs): Proteins that promote bone and cartilage formation but have distinct mechanisms of action compared to Kartogenin (sodium).
Fibroblast Growth Factor (FGF): Another growth factor involved in tissue repair and regeneration, with different signaling pathways.
Kartogenin (sodium) stands out due to its specific interaction with fibrin A and the CBFβ-RUNX1 transcriptional program, making it a promising candidate for regenerative medicine applications .
Eigenschaften
Molekularformel |
C20H14NNaO3 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
sodium;2-[(4-phenylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
LNDQCRAZLSOXTG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


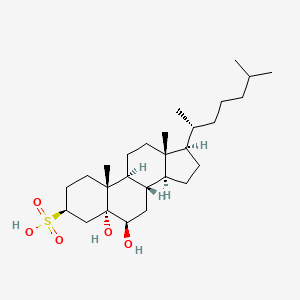
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
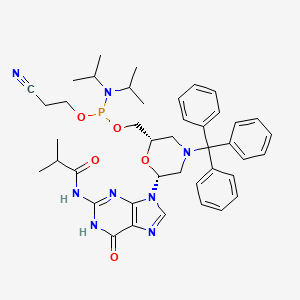
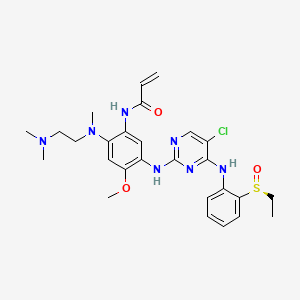
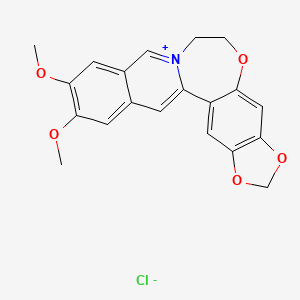
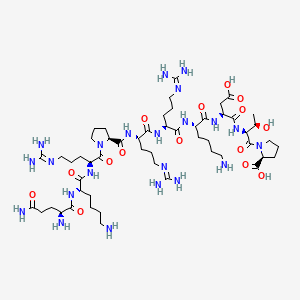
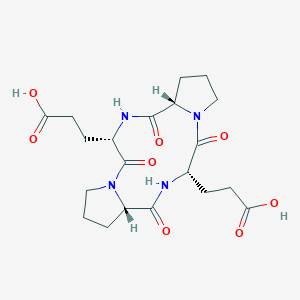
![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
